molecular formula C12H13N3S B14703343 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine CAS No. 25680-45-9

4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine

Cat. No.: B14703343
CAS No.: 25680-45-9
M. Wt: 231.32 g/mol
InChI Key: HPRYYZRCAOOUFJ-UHFFFAOYSA-N
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Description

4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine is a heterocyclic compound that features both indole and thiazole moieties. Indole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine typically involves multicomponent reactions. One common method includes the reaction of indole derivatives with thioamides under specific conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and using efficient catalysts to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while substitution can introduce different functional groups onto the indole or thiazole rings .

Scientific Research Applications

4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiazole ring can enhance binding affinity and specificity. These interactions can modulate different biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    Indole Derivatives: Compounds like tryptamine and serotonin share the indole structure but lack the thiazole ring.

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) contain the thiazole ring but do not have the indole moiety.

Uniqueness: 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine is unique due to the combination of both indole and thiazole rings in its structure.

Properties

CAS No.

25680-45-9

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

4-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C12H13N3S/c13-12-15-9(7-16-12)5-8-6-14-11-4-2-1-3-10(8)11/h1-4,6,9,14H,5,7H2,(H2,13,15)

InChI Key

HPRYYZRCAOOUFJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(S1)N)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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